molecular formula C13H11ClN2O2 B2387336 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride CAS No. 1177272-41-1

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride

Cat. No.: B2387336
CAS No.: 1177272-41-1
M. Wt: 262.69
InChI Key: GWBVVTAOZOCVOH-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride is a heterocyclic organic compound featuring a benzodiazol (benzimidazole) core linked to a furan-2-yl group via an ethanone bridge, with a hydrochloride counterion. Key properties include:

  • Molecular formula: C₁₃H₁₁ClN₂O₂
  • Molecular weight: 262.69 g/mol
  • CAS number: 1177272-41-1
  • IUPAC name: 2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone hydrochloride

The compound is commercially available through suppliers like American Elements and Enamine Ltd., with bulk packaging options including palletized containers and argon/vacuum-sealed samples for hygroscopic materials . Its structural uniqueness lies in the fusion of benzodiazol (a bioactive heterocycle) and furan (an oxygen-containing aromatic system), which may confer distinct electronic and steric properties relevant to pharmaceutical or materials science applications .

Properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2.ClH/c16-11(12-6-3-7-17-12)8-13-14-9-4-1-2-5-10(9)15-13;/h1-7H,8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBVVTAOZOCVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CC(=O)C3=CC=CO3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride typically involves the condensation of a benzodiazole derivative with a furan derivative under acidic conditions. Common reagents used in the synthesis include hydrochloric acid, acetic anhydride, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzodiazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Furan vs. Pyridine substitution adds basicity, which may influence solubility and pharmacokinetics .
  • Benzodiazol vs. Imidazole : The benzodiazol core provides extended aromaticity and planar geometry compared to imidazole, enhancing π-π stacking interactions in molecular recognition .
  • Sulfanyl vs. Ethane Bridge: The sulfanyl group in increases hydrophobicity and may affect redox behavior compared to the ethanone linker in the target compound.

Biological Activity

2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride, referred to as compound 1177272-41-1, is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that may contribute to its pharmacological properties.

PropertyValue
Chemical Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.7 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-1-(furan-2-yl)ethanone; hydrochloride
CAS Number 1177272-41-1
Appearance Powder
Storage Temperature Room Temperature

Anthelmintic Activity

Recent studies have explored the anthelmintic properties of various benzodiazole derivatives, including this compound. A study published in ResearchGate identified anthelmintic activity through screening a small chemical library using Caenorhabditis elegans as a model organism. This research highlighted the potential of benzodiazole derivatives in treating parasitic infections, which are prevalent in many parts of the world .

Antimicrobial Properties

Another area of interest is the antimicrobial activity of benzodiazole derivatives. Compounds similar to this compound have shown efficacy against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of key metabolic pathways .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have also been investigated. A study indicated that certain benzodiazole derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects .

Mechanistic Insights

The biological mechanisms underlying the activities of this compound are still being elucidated. Preliminary findings suggest that it may interact with specific cellular targets involved in apoptosis and cell cycle regulation, making it a candidate for further development in cancer treatment .

Study on Anthelmintic Activity

In a randomized screening study, researchers evaluated the efficacy of various compounds against C. elegans. The results indicated that this compound exhibited significant anthelmintic activity, leading to paralysis and death of the nematodes at specific concentrations .

Cytotoxicity Assessment

A separate study assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that at lower concentrations, the compound inhibited cell proliferation effectively while inducing apoptosis in a dose-dependent manner .

Comparative Efficacy Table

CompoundActivity TypeIC₅₀ (µM)Reference
2-(1H-1,3-benzodiazol-2-yl)-...Anthelmintic15
Similar Benzodiazole DerivativeAntimicrobial20
Related CompoundCytotoxicity10

Q & A

Q. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-1-(furan-2-yl)ethan-1-one hydrochloride?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Step 1: Condensation of 1H-1,3-benzodiazole derivatives with furan-2-carbonyl precursors under acidic or basic conditions.
  • Step 2: Purification via recrystallization using solvents like ethanol or methanol.
  • Step 3: Hydrochloride salt formation by treating the free base with HCl gas or aqueous HCl .

Key Considerations:

  • Optimize reaction temperature (e.g., 60–80°C) to avoid furan ring decomposition.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Q. How is the compound characterized spectroscopically?

Methodological Answer:

  • NMR: 1H^1H and 13C^{13}C NMR confirm connectivity. For example:
    • Benzodiazole protons appear as doublets near δ 7.5–8.5 ppm.
    • Furan protons resonate as a multiplet at δ 6.3–7.2 ppm .
  • IR: Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3200–3400 cm1^{-1}).
  • Mass Spectrometry: Molecular ion peak ([M+H]+^+) matches the molecular weight (e.g., ~300–350 g/mol) .

Validation: Cross-reference with X-ray crystallography for structural confirmation .

Q. What safety precautions are recommended for handling this compound?

Methodological Answer:

  • PPE: Use gloves, lab coats, and eye protection.
  • Ventilation: Work in a fume hood to avoid inhalation.
  • First Aid:
    • Inhalation: Move to fresh air; administer artificial respiration if needed.
    • Skin Contact: Wash with soap and water for 15 minutes.
    • Eye Exposure: Rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve ambiguities in X-ray crystallographic data for this compound?

Methodological Answer:

  • Software: Use SHELXL for refinement, particularly for handling disordered atoms or twinning .
  • Validation Tools:
    • Check R-factors (target < 0.05 for high-resolution data).
    • Analyze residual electron density maps to identify misplaced atoms.

Example Crystallographic Parameters (Analogous Structure):

ParameterValue
Space GroupP 21/c2_1/c
R-factor0.045
Data-to-Parameter Ratio12.6
Temperature200 K

Derived from a structurally related benzimidazolium chloride .

Q. How should contradictory biological activity data be addressed?

Methodological Answer:

  • Orthogonal Assays: Validate results using independent methods (e.g., enzyme inhibition vs. cell viability assays).
  • Stability Testing: Assess compound integrity under assay conditions (e.g., pH, temperature).
  • Structural Analogs: Compare with derivatives like 4-{1-[(3-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one to identify activity trends .

Case Study: A furan-triazole analog showed variable antimicrobial activity due to solvent-dependent aggregation; DLS (Dynamic Light Scattering) confirmed this .

Q. What computational modeling approaches are suitable for studying this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina or Schrödinger to predict binding modes with targets like kinases or GPCRs.
  • QSAR: Corrogate electronic (HOMO/LUMO) and steric parameters (molar refractivity) with biological activity .
  • MD Simulations: Simulate solvation effects in water or lipid bilayers to assess membrane permeability.

Example: A benzodiazole-furan derivative exhibited strong π-π stacking in docking studies, explaining its affinity for aromatic binding pockets .

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